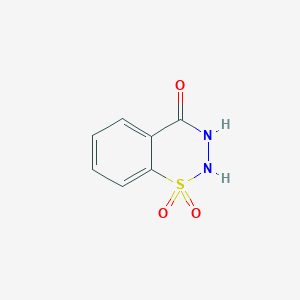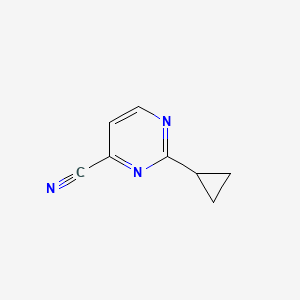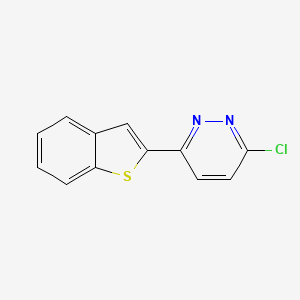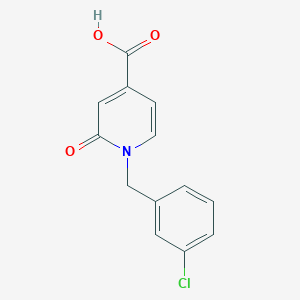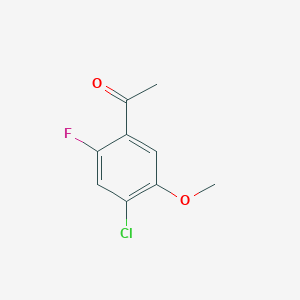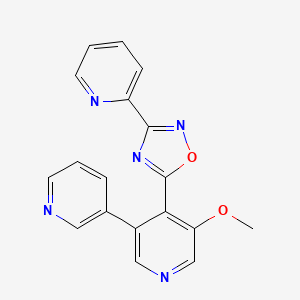
5-(3-methoxy-5-pyridin-3-ylpyridin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole
概要
説明
5-(3-methoxy-5-pyridin-3-ylpyridin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes multiple pyridine rings and a methoxy group
準備方法
The synthesis of 5-(3-methoxy-5-pyridin-3-ylpyridin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction may involve the use of hydrazine derivatives and carboxylic acids, followed by cyclization in the presence of dehydrating agents. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification techniques.
化学反応の分析
5-(3-methoxy-5-pyridin-3-ylpyridin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
作用機序
The mechanism of action of 5-(3-methoxy-5-pyridin-3-ylpyridin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
When compared to other similar compounds, 5-(3-methoxy-5-pyridin-3-ylpyridin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole stands out due to its unique structure and properties. Similar compounds include other oxadiazoles and pyridine-containing molecules, such as:
- 3-(2-Pyridyl)-5-phenyl-1,2,4-oxadiazole
- 3-(2-Pyridyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole These compounds share some structural similarities but differ in their specific functional groups and overall properties, which can influence their reactivity and applications.
特性
CAS番号 |
856570-74-6 |
|---|---|
分子式 |
C18H13N5O2 |
分子量 |
331.3 g/mol |
IUPAC名 |
5-(3-methoxy-5-pyridin-3-ylpyridin-4-yl)-3-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H13N5O2/c1-24-15-11-20-10-13(12-5-4-7-19-9-12)16(15)18-22-17(23-25-18)14-6-2-3-8-21-14/h2-11H,1H3 |
InChIキー |
AZNWXNHYWYZJPG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CN=C1)C2=CN=CC=C2)C3=NC(=NO3)C4=CC=CC=N4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
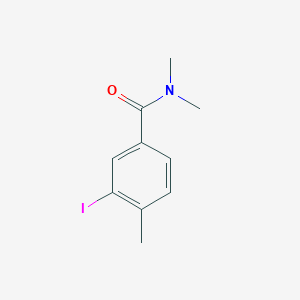
![[1,1'-Biphenyl]-3-methanol, 2',4'-dimethyl-](/img/structure/B8666450.png)
![9-Azabicyclo[3.3.1]nonan-3-amine](/img/structure/B8666463.png)
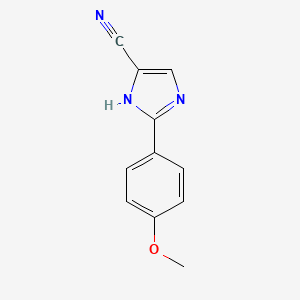
![3-piperidin-4-yl-1H-imidazo[4,5-c]pyridin-2-one](/img/structure/B8666480.png)
![1-Bromo-4-[(4-chlorophenyl)ethynyl]benzene](/img/structure/B8666485.png)
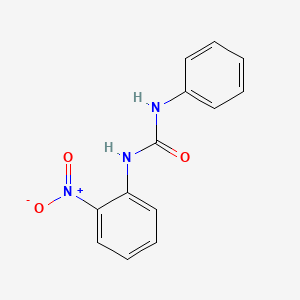
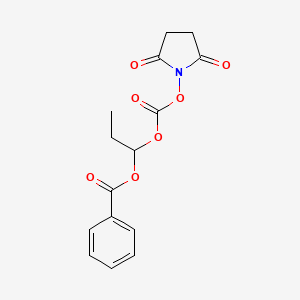
![Benzamide, 3-[(2,4-difluorophenyl)thio]-4-[(methylsulfonyl)amino]-](/img/structure/B8666511.png)
